(6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines an indole moiety with a thiadiazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common approach is the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or thiadiazolo-pyrimidine moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism by which (6Z)-6-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects is complex and involves multiple molecular targets and pathways. The indole moiety may interact with specific receptors or enzymes, modulating their activity. The thiadiazolo-pyrimidine core may also play a role in the compound’s bioactivity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different application profile compared to (6Z)-6-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE.
Heparinoid: Found in marine organisms, heparinoids have anticoagulant properties and are structurally different from the compound .
Uniqueness: The uniqueness of (6Z)-6-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of an indole moiety with a thiadiazolo-pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N5OS |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(6Z)-6-[(1-benzylindol-3-yl)methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H21N5OS/c1-2-8-21-27-29-22(25)19(23(30)26-24(29)31-21)13-17-15-28(14-16-9-4-3-5-10-16)20-12-7-6-11-18(17)20/h3-7,9-13,15,25H,2,8,14H2,1H3/b19-13-,25-22? |
InChI Key |
WANPEWZRJXNQHE-HRXHUYTNSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)N=C2S1 |
Origin of Product |
United States |
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